molecular formula C8H4Cl2N4O2 B8042779 7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione

7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B8042779
M. Wt: 259.05 g/mol
InChI Key: FERBJZLBFBYQNR-UHFFFAOYSA-N
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Description

7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[221]heptane-2,3-dione is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione typically involves high-pressure synthesis techniques. One common method includes the Diels-Alder reaction of N-acylated pyrroles under pressures up to 1.4 GPa . The reaction conditions are carefully controlled to obtain both exo and endo adducts, which are then purified. These adducts are generally unstable with respect to the retro reaction, requiring precise handling and purification techniques .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the high-pressure synthesis techniques used in laboratory settings. The use of specialized equipment to maintain high pressures and temperatures is essential for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher oxidation states of the compound, while reduction can produce more reduced forms

Scientific Research Applications

7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[221]heptane-2,3-dione is unique due to its specific substitution pattern and the presence of the dichloroimidazole moiety

Properties

IUPAC Name

7-(4,5-dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N4O2/c9-3-4(10)12-5(11-3)6-13-1-2-14(6)8(16)7(13)15/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERBJZLBFBYQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3N=C(C(=N3)Cl)Cl)N1C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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